molecular formula C12H21NO4 B1445189 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid CAS No. 1427501-93-6

1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid

Cat. No. B1445189
M. Wt: 243.3 g/mol
InChI Key: TZCMQIKRCZLVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid” is an organic compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . It is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .

Scientific Research Applications

  • Chemical Synthesis and Drug Development : Carboxylic acid derivatives, such as 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid, are often utilized in the synthesis of pharmaceuticals. They serve as intermediates in the creation of complex molecules due to their reactivity and ability to form various functional groups. For instance, compounds containing carboxylic acid groups and tert-butoxycarbonyl (Boc) protective groups are crucial in peptide synthesis and the development of drugs with specific biological activities (Supuran et al., 2000).

  • Study of Metabolic Pathways : Research into the metabolism of certain compounds can provide insights into their potential therapeutic applications or toxicological profiles. For example, studies on the biotransformation of tert-amyl methyl ether (TAME) and its metabolites in humans and animals can shed light on the metabolic fate of structurally related compounds, including those with tert-butoxycarbonyl groups (Amberg et al., 1999).

  • Enzyme Inhibition Studies : Carboxylic acids and their derivatives play a significant role in the study of enzyme inhibitors, which are crucial in understanding disease mechanisms and developing new drugs. For instance, the synthesis and evaluation of sulfonamides incorporating beta-alanyl moieties as carbonic anhydrase inhibitors highlight the importance of such compounds in therapeutic applications, particularly in the treatment of conditions like glaucoma (Supuran et al., 2000).

  • Material Science : Carboxylic acid derivatives are also used in material science, for example, in the synthesis of polymers or coatings that require specific chemical functionalities for their performance.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

IUPAC Name

6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCMQIKRCZLVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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